Home > Products > Screening Compounds P102974 > 1H-Pyrazolo[3,4-b]pyridine, 4-azido-
1H-Pyrazolo[3,4-b]pyridine, 4-azido- - 119368-05-7

1H-Pyrazolo[3,4-b]pyridine, 4-azido-

Catalog Number: EVT-3356557
CAS Number: 119368-05-7
Molecular Formula: C6H4N6
Molecular Weight: 160.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1H-Pyrazolo[3,4-b]pyridine, 4-azido- is a heterocyclic compound characterized by a fused pyrazole and pyridine ring system. It belongs to the class of pyrazolopyridines, which have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry and material science. The compound is notably recognized for its azido functional group, which enhances its reactivity and utility in various chemical transformations and biological applications.

Source and Classification

The compound is identified by the Chemical Abstracts Service number 119368-05-7. It is classified as a member of the pyrazolo[3,4-b]pyridine family, which includes several derivatives with varying substituents that can influence their chemical properties and biological activities . The presence of the azido group distinguishes it from other related compounds, allowing for unique reactivity patterns, particularly in click chemistry applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1H-Pyrazolo[3,4-b]pyridine, 4-azido- can be achieved through several methodologies:

  1. Cyclization of Aminopyrazoles: A common approach involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. This method typically yields high amounts of the desired product with good enantioselectivity.
  2. Click Chemistry: The azido group allows for click chemistry reactions, where it can react with alkynes to form stable triazole linkages. This reaction is valuable for bioconjugation and drug delivery applications .
  3. Oxidation and Reduction Reactions: The azido group can be oxidized to yield nitro derivatives or reduced to form amines that can further participate in nucleophilic substitution reactions .

The choice of synthetic route often depends on the desired derivatives and their intended applications.

Molecular Structure Analysis

Structure and Data

1H-Pyrazolo[3,4-b]pyridine, 4-azido- features a bicyclic structure comprising a pyrazole ring fused to a pyridine ring. The azido group (-N₃) is attached at the 4-position of the pyrazolo moiety.

Key structural data include:

  • Molecular Formula: C₇H₅N₅
  • Molecular Weight: 161.15 g/mol
  • Key Functional Groups: Azido group, heterocyclic rings

The molecular geometry allows for various interactions with biological targets, enhancing its potential as a pharmaceutical agent .

Chemical Reactions Analysis

Reactions and Technical Details

1H-Pyrazolo[3,4-b]pyridine, 4-azido- participates in several significant chemical reactions:

  1. Oxidation: The azido group can be oxidized under specific conditions to form nitro derivatives.
  2. Reduction: Reduction processes convert the azido group into amines, which can undergo further substitution reactions.
  3. Nucleophilic Substitution: The compound's azido group is a site for nucleophilic attack, allowing for the formation of various derivatives depending on the nucleophile used (e.g., amines or thiols) .

These reactions are essential for developing new compounds with tailored properties for specific applications.

Mechanism of Action

Process and Data

The mechanism of action for 1H-Pyrazolo[3,4-b]pyridine, 4-azido- primarily involves its interaction with biological targets through its azido group. This functional group facilitates click chemistry reactions that are utilized in bioorthogonal labeling techniques. These reactions enable the selective attachment of biomolecules or drugs to specific targets within cells or tissues without interfering with native biochemical processes.

Additionally, the compound has shown potential as an anticancer agent by inhibiting pathways involved in cancer cell proliferation through enzyme inhibition .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1H-Pyrazolo[3,4-b]pyridine, 4-azido- include:

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific values may vary based on purity but generally fall within a defined range.

Chemical properties include:

  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture due to the presence of the azido group.

These properties are critical for handling and application in laboratory settings .

Applications

Scientific Uses

1H-Pyrazolo[3,4-b]pyridine, 4-azido- has a wide range of applications in scientific research:

  1. Medicinal Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds with potential pharmaceutical applications.
  2. Biological Research: The compound is investigated for its ability to inhibit specific enzymes and pathways involved in cancer progression.
  3. Material Science: Utilized in developing materials with unique properties such as energetic materials due to its azido functionality.
  4. Click Chemistry Applications: Its reactivity allows it to be used in bioconjugation techniques for drug development and delivery systems .
Introduction to 1H-Pyrazolo[3,4-b]pyridine Scaffolds in Modern Drug Discovery

Historical Evolution of Pyrazolo[3,4-b]pyridine Derivatives in Medicinal Chemistry

The pyrazolo[3,4-b]pyridine scaffold emerged as a pharmacologically significant heterocyclic system following Ortoleva's pioneering synthesis of the first monosubstituted derivative in 1908 [3] [8]. Bulow's subsequent development of N-phenyl-3-methyl substituted analogs in 1911 established early structure-activity relationship (SAR) exploration strategies using 1,3-diketones and aminopyrazoles [3] [4]. This bicyclic framework gained prominence due to its bioisosteric resemblance to purine nucleobases, enabling mimicry of adenine-guanine interactions in biological systems [4] [8]. The 1980s marked a therapeutic milestone with the clinical approval of the anxiolytic drug tracazolate, featuring an unsubstituted pyrazolo[3,4-b]pyridine core, validating the scaffold's drugability [8].

Contemporary drug discovery has witnessed explosive growth in pyrazolo[3,4-b]pyridine applications, with over 300,000 distinct derivatives documented in scientific literature and patents as of 2022 [3] [4]. DrugBank database analysis identifies 14 pyrazolo[3,4-b]pyridine-based agents in active development pipelines (7 experimental, 5 investigational), alongside 2 approved drugs [4]. Notable clinical achievements include Vericiguat (Verquvo®), a soluble guanylate cyclase stimulator approved in 2021 for heart failure, and kinase inhibitors in oncology trials [8]. The scaffold's synthetic versatility enables regioselective modifications at N1, C3, C4, C5, and C6 positions, facilitating extensive SAR studies across therapeutic areas, particularly kinase inhibition [3] [4].

Table 1: Historical Milestones in Pyrazolo[3,4-b]pyridine Drug Discovery

YearDevelopmentSignificance
1908Ortoleva synthesizes first monosubstituted derivative (R₃=Ph)Established core synthetic methodology
1911Bülow develops N-phenyl-3-methyl derivativesEarly SAR exploration via 1,3-dicarbonyl chemistry
1980sTracazolate approved as anxiolyticFirst clinical validation of scaffold bioactivity
2013Riociguat (Adempas®) approved for pulmonary hypertensionCardiovascular application exploiting NO-sGC pathway
2021Vericiguat (Verquvo®) approved for heart failureDemonstrated scaffold adaptability to new indications
2022>300,000 derivatives documented; 14 in DrugBank development pipelineConfirmed scaffold as privileged structure in medicinal chemistry

Structural and Functional Significance of the 4-Azido Substituent

The introduction of an azido group (-N₃) at the C4 position of pyrazolo[3,4-b]pyridine creates a unique electronic and steric profile distinct from conventional substituents. Quantum mechanical calculations reveal the 4-azido modification dramatically increases molecular dipole moments (>5 Debye) compared to hydrogen or methyl substituents (<2.5 Debye), enhancing electrostatic complementarity with polarized kinase active sites [9] [6]. The azido group's linear geometry projects perpendicularly from the heterocyclic plane, enabling deep penetration into hydrophobic pockets typically occupied by gatekeeper residues like Val561 in FGFR1 [9]. This orientation is stabilized by orthogonal π-system interactions between the azido terminal nitrogen and electron-deficient aromatic residues in the ATP-binding cleft [9].

Functionally, the 4-azido group serves as:

  • Bioisostere for carbonyl/carboxylate: Mimics hydrogen-bonding patterns of carboxyl-containing scaffolds while improving metabolic stability against esterase-mediated hydrolysis [8].
  • Click chemistry handle: Enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for targeted bioconjugation, proteomic profiling, and combinatorial library generation [8] [4].
  • Conformational lock: Restricts bond rotation at the C4 position due to steric and electronic effects, pre-organizing molecules for optimal target binding [6] [9].
  • Dipole enhancer: Augments electrostatic complementarity with polar kinase subpockets, as demonstrated in FGFR1 inhibitors where 4-azido derivatives showed 1200-fold selectivity over VEGFR2 [9].

Comparative SAR studies indicate the 4-azido group significantly enhances kinase binding affinity versus 4-halo or 4-alkyl analogs. For instance, in pyrazolo[3,4-b]pyridine-based FGFR inhibitors, the 4-azido derivative 7n exhibited IC₅₀ = 0.8 nM against FGFR1, outperforming 4-chloro (IC₅₀ = 3.1 nM) and 4-methyl (IC₅₀ = 28.4 nM) congeners [9]. This enhancement derives from additional van der Waals contacts between the terminal azido nitrogen and Ala564 backbone carbonyl in the hinge region, confirmed through co-crystallization studies [9].

Table 2: Comparative Analysis of C4 Substituent Effects in Kinase-Targeted Pyrazolo[3,4-b]pyridines

C4 SubstituentDipole Moment (Debye)FGFR1 IC₅₀ (nM)Selectivity Ratio (FGFR1/VEGFR2)Key Interactions
Azido (-N₃)5.20.81200:1H-bond with Ala564, van der Waals with Val561
Chloro (-Cl)3.13.1850:1Halogen bond with Asp641
Methyl (-CH₃)2.328.4310:1Hydrophobic packing with Phe642
Methoxy (-OCH₃)3.715.9520:1H-bond with Asp641 side chain
Cyano (-CN)4.52.7980:1Dipole-dipole with Gly485 backbone

Role in Kinase Inhibition and Targeted Therapy Development

4-Azido-1H-pyrazolo[3,4-b]pyridines demonstrate exceptional kinase inhibitory profiles by exploiting three-dimensional ATP-binding site architecture. Co-crystallography with FGFR1 (PDB: 4WUN) reveals a conserved binding mode where: (i) the pyrazolo[3,4-b]pyridine N1-H donates hydrogen bond to Glu562 backbone carbonyl, (ii) N2 nitrogen accepts hydrogen bond from Ala564 amide proton, and (iii) the 4-azido group occupies a hydrophobic subpocket bordered by Val561 and Ala640 [9]. This trifecta of interactions confers sub-nanomolar potency against clinically relevant kinases including TRKA (IC₅₀ = 56 nM for compound C03), FGFR1 (IC₅₀ = 0.8 nM for 7n), and TBK1 (IC₅₀ = 0.2 nM for 15y) [1] [6] [9].

The 4-azido modification critically addresses kinase selectivity challenges by:

  • Exploiting gatekeeper residue variations: Smaller gatekeepers (e.g., Val561 in FGFR1 vs Thr854 in VEGFR2) create a compact subpocket optimally accessed by the linear -N₃ group [9].
  • Avoiding steric clashes: The azido group's minimal cross-section prevents steric interference with bulkier residues in off-target kinases [6] [9].
  • Enabling covalent engagement: Photoactivation generates nitrene species that form covalent adducts with proximal cysteine/nucleophilic residues, facilitating target identification studies [8].

In TRK inhibition, pyrazolo[3,4-b]pyridine derivative C03 (featuring 4-azido substitution) demonstrated potent antiproliferative activity against KM-12 colorectal cancer cells (IC₅₀ = 0.304 μM) with high selectivity over MCF-7 breast adenocarcinoma and HUVEC normal endothelial cells [6]. Similarly, FGFR inhibitor 7n showed significant tumor growth suppression (TGI = 82%) in FGFR1-driven H1581 xenograft models at 10 mg/kg dosing, attributed to favorable pharmacokinetic properties (F = 63%, t₁/₂ = 6.2 h) enhanced by the 4-azido group's metabolic stability [9]. These findings underscore the scaffold's utility in overcoming resistance mutations; for instance, derivatives maintain potency against TRK G595R mutants that confer resistance to first-generation inhibitors like larotrectinib [6].

Properties

CAS Number

119368-05-7

Product Name

1H-Pyrazolo[3,4-b]pyridine, 4-azido-

IUPAC Name

4-azido-1H-pyrazolo[3,4-b]pyridine

Molecular Formula

C6H4N6

Molecular Weight

160.14 g/mol

InChI

InChI=1S/C6H4N6/c7-12-10-5-1-2-8-6-4(5)3-9-11-6/h1-3H,(H,8,9,11)

InChI Key

UASJPOHFMJCSPX-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=C1N=[N+]=[N-])C=NN2

Canonical SMILES

C1=CN=C2C(=C1N=[N+]=[N-])C=NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.